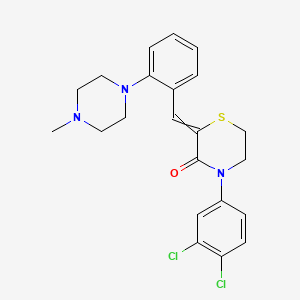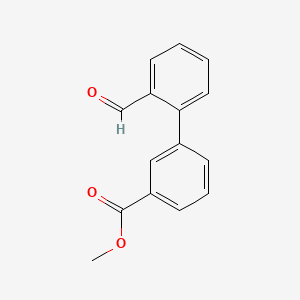
Elzasonan
Vue d'ensemble
Description
Elzasonan is a selective antagonist of the 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptors. It was initially developed by Pfizer for the treatment of major depressive disorder and obsessive-compulsive disorder. its development was discontinued, possibly due to poor efficacy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Elzasonan involves the formation of a thiomorpholinone ring system. The key steps include:
Formation of the dichlorophenyl intermediate: This involves the reaction of 3,4-dichlorophenylamine with appropriate reagents to form the intermediate.
Formation of the benzylidene intermediate: This involves the reaction of the dichlorophenyl intermediate with 4-methylpiperazine to form the benzylidene intermediate.
Cyclization: The final step involves the cyclization of the benzylidene intermediate to form the thiomorpholinone ring system.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This would include the use of high-pressure reactors for cyclization and purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Elzasonan undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the dichlorophenyl and piperazine moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can lead to the formation of dechlorinated derivatives .
Applications De Recherche Scientifique
Chemistry: Elzasonan serves as a model compound for studying the structure-activity relationships of 5-hydroxytryptamine receptor antagonists.
Biology: this compound is used in research to understand the role of 5-hydroxytryptamine receptors in various biological processes.
Medicine: this compound has been studied for its potential therapeutic effects in treating major depressive disorder and obsessive-compulsive disorder.
Industry: this compound can be used as a reference compound in the development of new 5-hydroxytryptamine receptor antagonists
Mécanisme D'action
Elzasonan exerts its effects by selectively blocking the 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptors. By preferentially blocking these autoreceptors, this compound enhances serotonergic innervations originating from the raphe nucleus. This improves signaling to limbic regions like the hippocampus and prefrontal cortex, ultimately resulting in antidepressant effects .
Comparaison Avec Des Composés Similaires
GR-127,935: Another selective 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptor antagonist.
SB-649,915: A selective 5-hydroxytryptamine 1B receptor antagonist.
Comparison: Elzasonan is unique in its dual antagonistic activity at both the 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptors, whereas GR-127,935 and SB-649,915 are more selective for individual receptor subtypes. This dual activity may contribute to its distinct pharmacological profile and potential therapeutic effects .
Propriétés
IUPAC Name |
4-(3,4-dichlorophenyl)-2-[[2-(4-methylpiperazin-1-yl)phenyl]methylidene]thiomorpholin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23Cl2N3OS/c1-25-8-10-26(11-9-25)20-5-3-2-4-16(20)14-21-22(28)27(12-13-29-21)17-6-7-18(23)19(24)15-17/h2-7,14-15H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYMPSWMHXUWSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861539 | |
| Record name | 4-(3,4-Dichlorophenyl)-2-{[2-(4-methylpiperazin-1-yl)phenyl]methylidene}thiomorpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















